

Technical Masterclass: Spectral Characterization of Ethyl Bromoacetate

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Compound of Interest

Compound Name: *Bromo ethylacetate*

Cat. No.: *B8335514*

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CAS: 105-36-2 | Formula:

| MW: 167.00 g/mol [1][2][3][4]

Executive Summary & Safety Architecture

Ethyl bromoacetate is a pivotal alkylating agent in organic synthesis, most notably as the substrate for the Reformatsky reaction.[1][3][4][5] However, its utility is matched by its hazard profile; it is a potent lachrymator and alkylating toxin.[1][4] This guide provides a definitive reference for its spectral identification, synthesizing data from NMR, IR, and Mass Spectrometry into a cohesive structural argument.

Critical Safety Protocol (Lachrymator Control)

Before uncapping any sample for analysis, the following hierarchy of controls must be active. This is not boilerplate; it is a requirement for operator safety.

- Engineering Control: All transfers must occur within a certified fume hood with a face velocity of 100 fpm.

- Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills immediately.[3][4]
- PPE: Double nitrile gloves are mandatory.[3][4] The compound permeates standard latex instantly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of ethyl bromoacetate is defined by the interplay between the electronegative bromine atom and the ester functionality.[1][3][4]

Sample Preparation[1][4]

- Solvent: Deuterated Chloroform () is the standard.[2][3][4]
- Concentration: ~10-20 mg in 0.6 mL solvent.[3][4]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3][4][6]

¹H NMR Analysis (300 MHz,)

The proton spectrum is simple but diagnostic, featuring three distinct signal sets.[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
4.23	Quartet (Hz)	2H		Deshielded by the adjacent oxygen atom and the anisotropic effect of the carbonyl.[1][2][3]
3.85	Singlet	2H		Significant deshielding due to the -bromine and -carbonyl.[1][3][4] Appears upfield of the ethoxy methylene due to Br being less electronegative than O.
1.30	Triplet (Hz)	3H		Typical terminal methyl group coupled to the methylene protons.[1][4]

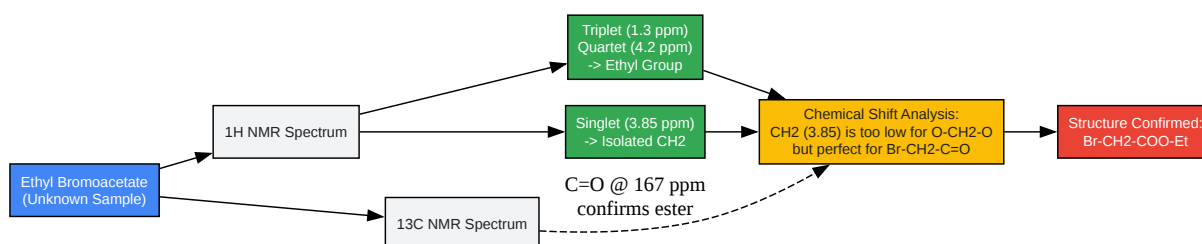
C NMR Analysis (75 MHz,)

The carbon spectrum confirms the ester backbone and the halogenated alpha-carbon.

Shift (, ppm)	Assignment	Structural Logic
167.5		Ester carbonyl carbon.[1][3] Slightly shielded relative to ketones due to resonance donation from the ether oxygen.[1][4]
62.2		Alkoxy carbon, heavily deshielded by the single-bonded oxygen.[1][3][4]
26.1		Alpha-carbon.[1][4] The "Heavy Atom Effect" (spin-orbit coupling) of Bromine often causes an upfield shift relative to chloro-analogs, placing this unexpectedly high field despite induction.[1][3]
14.0		Standard methyl carbon.[1][4]

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning these signals, confirming the connectivity of the molecule.



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Figure 1: NMR Assignment Logic Flow. The correlation between the ethyl spin system and the isolated methylene singlet drives the structural confirmation.[1][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality and the carbon-halogen bond.[1][3]

Wavenumber ()	Vibration Mode	Intensity	Notes
2985, 2930	Stretch	Weak/Med	Aliphatic stretches.[1][3]
1745	Stretch	Strong	Diagnostic Peak. The -bromine exerts an inductive effect, withdrawing electron density and slightly increasing the double bond character (higher frequency) compared to non-halogenated esters (~1735).[1][4]
1280, 1160	Stretch	Strong	Characteristic "C-O-C" ester antisymmetric stretches.[4]
550 - 650	Stretch	Medium	Fingerprint region.[1][4] The heavy bromine atom lowers the frequency of this bond vibration.[1][3][4]

Mass Spectrometry (EI-MS)

Mass spectrometry provides the most distinct evidence of the bromine atom due to its unique isotopic abundance.^{[1][3][4]}

Isotopic Signature

Bromine exists as two stable isotopes:

(50.7%) and

(49.3%).^{[1][2]}

- Observation: The molecular ion (

) appears as a doublet at

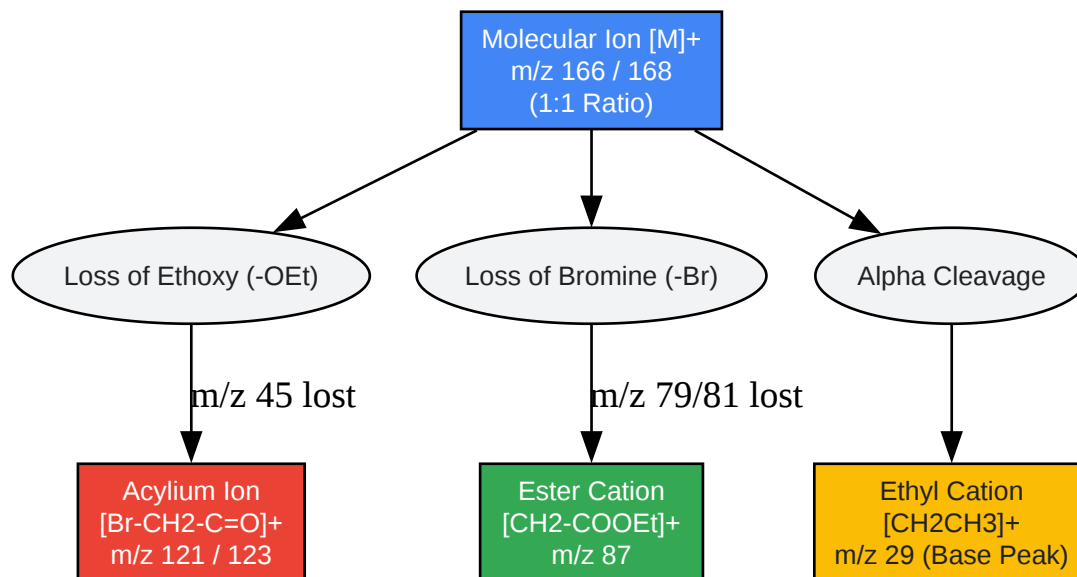
166 and 168 with nearly equal intensity (1:1 ratio).^{[1][2][3][4]} This is the "smoking gun" for a mono-brominated compound.

Fragmentation Pathway

The molecule fragments primarily through alpha-cleavage and alkoxy loss.^{[1][3][4]}

Ion Composition	Origin
166 / 168	Molecular Ion (1:1 ratio). ^{[1][3]}
137 / 139	Loss of ethyl group. ^{[1][4]}
121 / 123	Acylium Ion. Loss of ethoxy group (, mass 45). ^{[1][2][4]} Retains the Br isotopic pattern. ^{[1][3][4]}
87	Loss of Bromine radical (). ^{[1][4]} Shows no doublet.
29	Ethyl cation (often the base peak in ethyl esters). ^{[1][4]}

Fragmentation Visualization[1]



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Figure 2: Mass Spectrometry Fragmentation Pathways.[1][3][4] Note the preservation of the isotopic doublet in the acylium ion fragment.[1][3]

References

- National Institute of Standards and Technology (NIST). Acetic acid, bromo-, ethyl ester Mass Spectrum.[1][3][4][7][8] NIST Chemistry WebBook, SRD 69.[3][4][7] Available at: [\[Link\]](#)[1]
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 1221 (Ethyl bromoacetate).[4][9] Available at: [\[Link\]](#)

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